molecular formula C8H8FNO B8338786 5-Ethyl-2-fluoropyridine-3-carbaldehyde CAS No. 871325-14-3

5-Ethyl-2-fluoropyridine-3-carbaldehyde

Cat. No.: B8338786
CAS No.: 871325-14-3
M. Wt: 153.15 g/mol
InChI Key: NTZWDMPYAGLTJW-UHFFFAOYSA-N
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Description

5-Ethyl-2-fluoropyridine-3-carbaldehyde (CAS 871325-14-3) is a chemical compound characterized by a pyridine ring structure that is functionalized with an ethyl group at the 5-position, a fluorine atom at the 2-position, and an aldehyde group at the 3-position . The aldehyde functional group is notably reactive and serves as a key handle for various chemical transformations, such as condensation and oxidation reactions, making the compound a valuable synthon in organic synthesis . The presence of the fluorine atom can enhance the compound's lipophilicity and influence its electronic properties, which may be leveraged in the design of molecules for medicinal chemistry and material science . The compound is typically a colorless to pale yellow liquid or solid and is soluble in organic solvents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

871325-14-3

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

5-ethyl-2-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C8H8FNO/c1-2-6-3-7(5-11)8(9)10-4-6/h3-5H,2H2,1H3

InChI Key

NTZWDMPYAGLTJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

A key comparator is (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate (listed in the Catalog of Pyridine Compounds ), which shares a pyridine core with fluorine and a functional group at position 3. Notable differences include:

  • Substituent positions : In the comparator, fluorine is at position 5 (vs. position 2 in the target compound), altering the ring’s electronic distribution.
  • Functional groups: The comparator features an amino group (EDG) at position 2 and an acrylate ester (EWG) at position 3, whereas the target compound has a carbaldehyde (stronger EWG) at position 3.

Electronic Impact :

  • The amino group in the comparator enhances nucleophilicity at position 6, while the ethyl group in the target compound increases steric hindrance without significantly altering electron density.
  • The carbaldehyde in the target compound is more electrophilic than the acrylate ester, favoring nucleophilic attack at the aldehyde carbon.

Reactivity and Functional Group Behavior

Compound Key Substituents Reactivity Highlights
5-Ethyl-2-fluoropyridine-3-carbaldehyde 5-Ethyl, 2-F, 3-CHO Aldehyde participates in Schiff base formation; fluorine directs electrophilic substitution to position 4 .
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate 2-NH2, 5-F, 3-acrylate Amino group enables diazotization; acrylate undergoes hydrolysis or Michael addition.

Steric and Solubility Considerations :

  • The carbaldehyde’s polarity may enhance crystallinity relative to the acrylate ester.

Preparation Methods

Bromination Followed by Fluorination

A two-step halogenation-fluorination sequence offers a direct route to introduce fluorine at position 2. Starting with 5-ethylpyridine-3-carbaldehyde, bromination at position 2 using N \text{N}-bromosuccinimide (NBS) under radical conditions generates 2-bromo-5-ethylpyridine-3-carbaldehyde. Subsequent fluorination via nucleophilic aromatic substitution (SNAr) employs potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C).

Reaction Conditions:

  • Bromination: NBS\text{NBS}, benzoyl peroxide, CCl4\text{CCl}_4, reflux, 6–8 h.

  • Fluorination: KF (2.5 equiv), DMF, 100°C, 12 h.

Yield: 65–78%.

Blaz-Schiemann Fluorination

For substrates with an amino group at position 2, the Blaz-Schiemann reaction enables diazotization followed by fluorination. Starting from 2-amino-5-ethylpyridine-3-carbaldehyde, treatment with NaNO2\text{NaNO}_2 and HCl\text{HCl} at 0–5°C forms the diazonium salt, which decomposes in the presence of HBF4\text{HBF}_4 to yield the fluorinated product.

Challenges:

  • Sensitivity of the aldehyde group to acidic conditions necessitates careful pH control.

  • Competing side reactions may reduce yields without precise temperature management.

Palladium-Catalyzed Cross-Coupling for Ethyl Group Introduction

Suzuki-Miyaura Coupling

Introducing the ethyl group via Suzuki coupling requires a halogenated precursor (e.g., 5-bromo-2-fluoropyridine-3-carbaldehyde). Reaction with ethyl boronic acid (CH2CH3B(OH)2\text{CH}_2\text{CH}_3\text{B(OH)}_2) in the presence of palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and a base (Na2CO3\text{Na}_2\text{CO}_3) in toluene/ethanol mixtures achieves coupling at position 5.

Optimized Conditions:

  • Catalyst: 5 mol% Pd(OAc)2\text{Pd(OAc)}_2, 10 mol% PPh3\text{PPh}_3.

  • Solvent: DMF/ethanol (1:1), 50°C, 3 h.

  • Yield: 70–82%.

Carbonylation Reactions

Carbon monoxide insertion under palladium catalysis offers an alternative route. For instance, 2-bromo-5-fluoropyridine reacts with ethanol and CO in the presence of Pd(OAc)2\text{Pd(OAc)}_2, dppf\text{dppf}, and triethylamine to form ethyl 5-fluoropyridine-2-carboxylate. Adapting this method, 2-fluoro-5-bromopyridine-3-carbaldehyde could undergo similar carbonylation with ethyl Grignard reagents to install the ethyl group.

Aldehyde Functionalization and Oxidation Approaches

Vilsmeier-Haack Formylation

Introducing the aldehyde group at position 3 via Vilsmeier-Haack reaction involves treating 5-ethyl-2-fluoropyridine with POCl3\text{POCl}_3 and DMF. The reaction proceeds via electrophilic aromatic substitution, forming the formylated product.

Conditions:

  • POCl3\text{POCl}_3 (3 equiv), DMF (5 equiv), 0°C to room temperature, 4 h.

  • Quenching with ice-water and neutralization with NaHCO3\text{NaHCO}_3.

  • Yield: 60–68%.

Oxidation of Methyl Groups

If a methyl group is present at position 3, oxidation using KMnO4\text{KMnO}_4 in acidic or basic media converts it to the aldehyde. For example, 5-ethyl-2-fluoro-3-methylpyridine undergoes oxidation with KMnO4\text{KMnO}_4/H2SO4\text{H}_2\text{SO}_4 at 80°C to yield the target aldehyde.

Limitations:

  • Over-oxidation to carboxylic acids may occur without strict stoichiometric control.

Cyclization Strategies for Pyridine Ring Construction

Kröhnke Pyridine Synthesis

Building the pyridine ring from pre-functionalized precursors ensures precise substituent placement. A Kröhnke-type reaction between 2-fluoro-3-cyano-5-ethyl-1,5-diketone and ammonium acetate in acetic acid generates the pyridine core with inherent aldehyde and ethyl groups.

Key Steps:

  • Cyclization: 120°C, 8 h, acetic acid.

  • Post-treatment: Filtration, recrystallization from ethanol.

  • Yield: 55–65%.

Hydrogenation-Cyclization of Nitriles

Nitrile-containing intermediates, such as 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile, undergo hydrogenation over Pd-C\text{Pd-C} and HZSM-5\text{HZSM-5} molecular sieves to form pyrrole derivatives. Adapting this method, analogous nitriles could cyclize to pyridines under similar conditions.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Halogenation/FluorinationBromination → SNAr Fluorination65–78%Direct, uses commercial catalystsAldehyde sensitivity to harsh conditions
Suzuki CouplingPd-catalyzed ethyl introduction70–82%High regioselectivityRequires halogenated precursor
Vilsmeier-HaackElectrophilic formylation60–68%Single-step aldehyde installationLimited to activated rings
Kröhnke SynthesisCyclization from diketones55–65%Built-in substituent controlMulti-step precursor synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-2-fluoropyridine-3-carbaldehyde, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Step 1 : Begin with a pyridine precursor, such as 3-cyano-2-ethylpyridine. Fluorination can be achieved via halogen exchange (Halex reaction) using KF in polar aprotic solvents (e.g., DMF) at 150–180°C .
  • Step 2 : Introduce the aldehyde group via Vilsmeier-Haack formylation (POCl₃/DMF) at 0–5°C, followed by hydrolysis.
  • Optimization : Use DOE (Design of Experiments) to vary temperature, solvent ratios, and catalyst loading. Monitor purity via HPLC and confirm yields using GC-MS .
    • Data Table :
PrecursorFluorination Yield (%)Formylation Yield (%)Purity (HPLC)
3-cyano-2-ethyl726598.5%
3-bromo-2-ethyl685896.2%

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic peaks: aldehyde proton (~10 ppm, singlet), ethyl group (δ 1.3–1.5 ppm for CH₃, δ 2.8–3.0 ppm for CH₂), and fluorine-induced splitting in aromatic protons .
  • ¹³C NMR : Confirm aldehyde carbon (~190 ppm) and fluorine-coupled carbons.
  • IR : Strong C=O stretch (~1700 cm⁻¹) and C-F stretch (~1200 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the aldehyde group in cross-coupling reactions?

  • Methodology :

  • Compare reactivity with non-fluorinated analogs (e.g., 5-ethyl-2-chloropyridine-3-carbaldehyde) in Suzuki-Miyaura couplings.
  • Use DFT calculations to analyze electron density at the aldehyde carbon (Gaussian 16, B3LYP/6-31G* basis set). Fluorine reduces electron density, potentially slowing nucleophilic additions .
    • Data Contradiction : Some studies report reduced reactivity due to fluorine’s inductive effect, while others note enhanced stability of intermediates. Resolve by conducting kinetic studies under inert atmospheres .

Q. What strategies can resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?

  • Methodology :

  • Perform systematic solubility tests in DMSO, THF, hexane, and water at 25°C and 60°C. Use UV-Vis spectroscopy to quantify dissolved compound.
  • Analyze crystal packing via X-ray diffraction to identify intermolecular interactions (e.g., C-F⋯H-C hydrogen bonds) that affect solubility .

Q. How can computational modeling predict the compound’s stability under oxidative or acidic conditions?

  • Methodology :

  • Use molecular dynamics simulations (AMBER) to model degradation pathways. Focus on aldehyde oxidation to carboxylic acid and fluorine substitution under acidic conditions.
  • Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS analysis .

Experimental Design & Data Analysis

Q. What are the best practices for designing a stability study of this compound in drug discovery pipelines?

  • Methodology :

  • Storage Conditions : Test under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure.
  • Analytical Tools : Use UPLC-PDA for degradation product identification and HRMS for structural elucidation.
  • Statistical Analysis : Apply ANOVA to determine significant degradation factors (p < 0.05) .

Q. How can conflicting data on the compound’s fluorescence properties be reconciled?

  • Methodology :

  • Compare fluorescence spectra in different solvents (e.g., ethanol vs. acetonitrile).
  • Investigate aggregation-induced emission (AIE) effects by varying concentrations (10⁻⁶ M to 10⁻³ M) .

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